



# Commercial Sources and Application Notes for 17-AAG (Tanespimycin)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

17-N-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a derivative of geldanamycin, 17-AAG exhibits a more favorable toxicity profile while retaining the ability to bind to the N-terminal ATP-binding pocket of HSP90.[4][5][6] This action competitively inhibits ATP binding, leading to the destabilization and subsequent proteasomal degradation of a wide array of HSP90 "client" proteins.[3][4][7] Many of these client proteins are oncoproteins critical for tumor cell growth, survival, and signaling, making 17-AAG a valuable tool in cancer research and a potential therapeutic agent.[7][8][9]

This document provides a comprehensive overview of commercial sources for purchasing 17-AAG, detailed application notes on its mechanism of action, and standardized protocols for its use in various in vitro cancer models.

## **Commercial Availability**

17-AAG is available for research purposes from several reputable suppliers. It is crucial to source this compound from a reliable vendor to ensure purity and consistency for experimental results.

Table 1: Commercial Suppliers of 17-AAG



| Supplier                                 | Product Name(s)                                            | Purity          | Available<br>Quantities                          |
|------------------------------------------|------------------------------------------------------------|-----------------|--------------------------------------------------|
| Thermo Scientific<br>(Alfa Aesar)        | 17-(Allylamino)-17-<br>demethoxygeldanamy<br>cin           | 99%             | 25 mg, 100 mg, 200<br>mg                         |
| Fisher Scientific                        | 17-AAG<br>[17(Allyamino)-17-<br>demothoxygeldanamy<br>cin] | Not specified   | 1 mg                                             |
| MedChemExpress                           | Tanespimycin (17-<br>AAG)                                  | Not specified   | Various                                          |
| Tocris Bioscience                        | 17-AAG                                                     | ≥98% (HPLC)     | 1 mg, 5 mg                                       |
| APExBIO                                  | 17-AAG (KOS953)                                            | Not specified   | 10 mg, 50 mg, 100<br>mg, 200 mg, 10mM in<br>DMSO |
| Santa Cruz<br>Biotechnology              | 17-AAG                                                     | ≥98%            | Not specified                                    |
| Research Products<br>International (RPI) | 17-AAG<br>[17(Allyamino)-17-<br>demothoxygeldanamy<br>cin] | ≥ 98.0 % (HPLC) | 500 μg, 1 mg, 5 mg                               |
| Selleck Chemicals                        | Tanespimycin (17-<br>AAG)                                  | Not specified   | Various                                          |
| GenDEPOT                                 | 17-AAG, > 98%                                              | > 98%           | Not specified                                    |

Note: This is not an exhaustive list. Researchers should verify product specifications and availability directly with the suppliers. For research use only. Not for diagnostic or therapeutic use in humans or animals.[1][3][7][9]

## **Physicochemical and Handling Properties**

• Appearance: Purple Powder[9]



- Molecular Formula: C31H43N3O8[2][3][9]
- Molecular Weight: 585.7 g/mol [2][9]
- Solubility: Soluble in DMSO (at 150 mg/mL) and ethanol (at 5 mg/mL). Very poorly soluble in water.[7]
- Storage: Store lyophilized powder or solutions at -20°C, desiccated and protected from light. [2][10] Once in solution, it is recommended to use within 3 months to prevent loss of potency and to aliquot to avoid multiple freeze-thaw cycles.[10]

## **Mechanism of Action and Signaling Pathways**

17-AAG exerts its biological effects by inhibiting the chaperone function of HSP90. This leads to the degradation of numerous client proteins involved in key signaling pathways that drive tumorigenesis.



Click to download full resolution via product page







Caption: Mechanism of 17-AAG action on the HSP90 chaperone cycle.

Key signaling pathways affected by 17-AAG include:

- PI3K/AKT/mTOR Pathway: AKT is a well-characterized HSP90 client protein.[8][11] Inhibition
  of HSP90 by 17-AAG leads to AKT degradation, thereby downregulating this critical cell
  survival pathway.[11]
- RAS/RAF/MEK/ERK Pathway: RAF-1 is another important client protein of HSP90.[6][7] 17 AAG treatment can lead to the degradation of RAF-1, thus inhibiting MAPK signaling.
- HER2 (ERBB2) Signaling: In cancer cells overexpressing HER2, such as certain breast cancers, 17-AAG induces the degradation of this receptor tyrosine kinase.[5]
- Hedgehog Signaling: 17-AAG has been shown to inhibit osteosarcoma stem cell-like properties and chemoresistance by repressing the Hedgehog signaling pathway through GSK3β inactivation.[2]





Click to download full resolution via product page

Caption: Simplified overview of signaling pathways affected by 17-AAG.



## **Quantitative Data Summary**

The following tables summarize the in vitro efficacy of 17-AAG across various cancer cell lines.

Table 2: 50% Growth Inhibition (GI<sub>50</sub>) of 17-AAG in Breast Cancer Cell Lines (72h treatment) [12]

| Cell Line  | Receptor Status     | Gl50 (μM) |
|------------|---------------------|-----------|
| MCF-7      | ER-positive         | < 2       |
| SKBR-3     | HER2-overexpressing | < 2       |
| MDA-MB-231 | Triple-negative     | < 2       |

Table 3: Effects of 17-AAG on Gallbladder Cancer (GBC) Cell Lines[13]

| Cell Line | Assay                         | Treatment                       | Result                                 |
|-----------|-------------------------------|---------------------------------|----------------------------------------|
| G-415     | Cell Viability (MTS)          | Increasing concentrations (24h) | Significant reduction                  |
| GB-d1     | Cell Viability (MTS)          | Increasing concentrations (24h) | Significant reduction                  |
| G-415     | Cell Migration<br>(Transwell) | 12 μM (24h)                     | 18.3% relative migration vs. control   |
| GB-d1     | Cell Migration<br>(Transwell) | 12 μM (24h)                     | 3.4% relative<br>migration vs. control |
| G-415     | Apoptosis (Caspase-3/7)       | 12 μM (72h)                     | 16.2% of cells with activated caspases |
| GB-d1     | Apoptosis                     | 12 μM (24h)                     | 33.8% apoptotic cells                  |

Table 4: Effects of 17-AAG on Neuroblastoma Cell Lines[4][14]



| Cell Line | Assay                           | Treatment           | Result                 |
|-----------|---------------------------------|---------------------|------------------------|
| IMR-32    | Proliferation                   | 0.5 & 1 μM (72-96h) | Significant inhibition |
| SK-N-SH   | Proliferation                   | 0.5 & 1 μM (72-96h) | Significant inhibition |
| IMR-32    | Cell Viability (Trypan<br>Blue) | 1 μM (48-96h)       | Severe decrease        |
| SK-N-SH   | Cell Viability (Trypan<br>Blue) | 1 μM (48-96h)       | Severe decrease        |
| IMR-32    | Apoptosis (Caspase-3/7)         | 1 μΜ                | Significant increase   |
| SK-N-SH   | Apoptosis (Caspase-3/7)         | 1 μΜ                | Significant increase   |

## **Experimental Protocols**

# Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is used to assess the on-target effect of 17-AAG by measuring the degradation of known HSP90 client proteins (e.g., AKT, HER2, RAF-1) and the induction of HSP70, a biomarker of the heat shock response.[1][7]





Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis.



#### Materials:

- · Cancer cell line of interest
- 17-AAG (stock solution in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (targeting AKT, HER2, RAF-1, HSP70, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

### Methodology:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
   Treat cells with the desired concentrations of 17-AAG (typically 0.1-1 μM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][10]
- Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer.[1][13] Scrape the cells and incubate the lysate on ice for 30 minutes.[1]



- Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant.[1]
   Determine the protein concentration using a BCA assay.[1]
- Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli buffer. Boil samples for 5 minutes. Load 20-30 μg of protein per lane on an SDS-PAGE gel.
   [1]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane for 1 hour at room temperature.[1]
  - Incubate with primary antibodies overnight at 4°C.[1]
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.[1]
- Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between treated and control samples.

## **Protocol 2: Cell Viability Assay (MTT or SRB)**

This protocol measures the effect of 17-AAG on cell proliferation and viability to determine its cytotoxic or cytostatic effects and to calculate the GI<sub>50</sub> value.[9]

#### Materials:

- 96-well plates
- 17-AAG
- MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
- Solubilization buffer (for MTT) or Tris base solution (for SRB)



Plate reader

### Methodology:

- Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.[3]
- Treatment: Add medium containing serial dilutions of 17-AAG to the wells. Include a vehicle control. Incubate for 24, 48, or 72 hours.[3]
- MTT Assay:
  - Add MTT solution to each well and incubate for 4 hours.[3]
  - Add solubilization buffer and incubate overnight.[3]
- SRB Assay:
  - Fix cells with 10% trichloroacetic acid.[12]
  - Stain with 0.4% SRB solution.[12]
  - Wash and solubilize the bound dye with 10 mM Tris base solution.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI<sub>50</sub> value.

## Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 17-AAG.

#### Materials:

 Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)



Flow cytometer

#### Methodology:

- Cell Treatment: Treat cells with 17-AAG as described in Protocol 1.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[15]
- Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

# Protocol 4: Immunoprecipitation (IP) of HSP90-Client Protein Complexes

This protocol is used to isolate HSP90 and its interacting client proteins to study how 17-AAG affects these interactions.

#### Materials:

- Anti-HSP90 antibody
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Non-denaturing lysis buffer
- · Wash buffer
- Elution buffer (e.g., Laemmli sample buffer)

#### Methodology:



- Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle control. Lyse cells using a nondenaturing lysis buffer to preserve protein-protein interactions.[16]
- Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
   [16]
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with an anti-HSP90 antibody or an isotype control IgG overnight at 4°C.[16]
  - Add Protein A/G beads to capture the antibody-protein complexes.[16]
- Washing: Pellet the beads and wash them multiple times with wash buffer to remove nonspecifically bound proteins.[16]
- Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[16]
- Analysis: Analyze the eluted proteins by Western blotting using antibodies against known or suspected HSP90 client proteins.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Hsp90 inhibitor 17-AAG inhibits stem cell-like properties and chemoresistance in osteosarcoma cells via the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]

## Methodological & Application





- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 11. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial Sources and Application Notes for 17-AAG (Tanespimycin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608867#commercial-sources-for-purchasing-17-aep-ga]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com